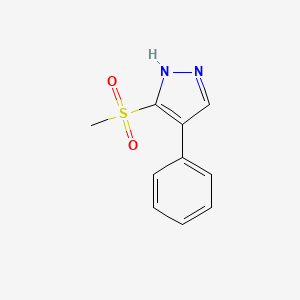

3-(Methylsulfonyl)-4-phenyl-1H-pyrazole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H10N2O2S |

|---|---|

Molecular Weight |

222.27 g/mol |

IUPAC Name |

5-methylsulfonyl-4-phenyl-1H-pyrazole |

InChI |

InChI=1S/C10H10N2O2S/c1-15(13,14)10-9(7-11-12-10)8-5-3-2-4-6-8/h2-7H,1H3,(H,11,12) |

InChI Key |

PMUKNOFPKVHOMK-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)C1=C(C=NN1)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 3 Methylsulfonyl 4 Phenyl 1h Pyrazole

Classical Multi-Step Synthesis Routes and Reaction Mechanisms

Classical approaches to the synthesis of 3-(methylsulfonyl)-4-phenyl-1H-pyrazole typically involve two main phases: the initial construction of the 4-phenyl-1H-pyrazole ring system, followed by the introduction and modification of the sulfur-containing functional group at the 3-position.

Strategies Involving Pyrazole (B372694) Ring Construction

The formation of the 4-phenyl-1H-pyrazole core is a critical first step. A common and versatile method is the Paal-Knorr synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. For the synthesis of a 4-phenyl substituted pyrazole, a suitable precursor such as 2-phenyl-1,3-dicarbonyl compound would be required.

Another prominent strategy is the reaction of α,β-unsaturated carbonyl compounds with hydrazines. For instance, the reaction of a chalcone (B49325) derivative bearing a phenyl group at the β-position can react with hydrazine to form a pyrazoline, which is subsequently oxidized to the corresponding pyrazole.

A key intermediate for the target molecule is 3-amino-4-phenyl-1H-pyrazole. This can be synthesized by the reaction of (1-ethoxyethylidene)malononitrile (B135995) with phenylhydrazine, followed by cyclization. The resulting aminopyrazole can then undergo further functionalization.

Post-Cyclization Functionalization Protocols for Sulfur and Phenyl Moieties

Once the 4-phenyl-1H-pyrazole nucleus is established, the next crucial step is the introduction of the methylsulfonyl group at the 3-position. A common and effective strategy involves a multi-step process starting with the introduction of a methylthio (-SCH3) group, which is subsequently oxidized to the desired methylsulfonyl (-SO2CH3) group.

The synthesis of the precursor, 3-(methylthio)-4-phenyl-1H-pyrazole, can be achieved through various methods. One approach involves the diazotization of 3-amino-4-phenyl-1H-pyrazole, followed by a Sandmeyer-type reaction with a sulfur-containing nucleophile like potassium methyl xanthate or sodium thiomethoxide.

Oxidation of the Methylthio Group: The transformation of the methylthio group to the methylsulfonyl group is a standard oxidation reaction. A variety of oxidizing agents can be employed for this purpose. Mild oxidizing agents such as hydrogen peroxide in acetic acid are often sufficient. For a more controlled and efficient oxidation, reagents like meta-chloroperoxybenzoic acid (m-CPBA) or potassium permanganate (B83412) can be utilized. The reaction mechanism involves the nucleophilic attack of the sulfur atom on the oxidant, leading to the formation of a sulfoxide (B87167) intermediate, which is then further oxidized to the sulfone.

Modern and Sustainable Synthesis Approaches

In recent years, there has been a significant shift towards the development of more efficient, cost-effective, and environmentally friendly synthetic methods. These modern approaches are increasingly being applied to the synthesis of complex heterocyclic compounds like this compound.

Catalytic Synthesis Protocols for Enhanced Efficiency

Catalytic methods offer several advantages over traditional stoichiometric reactions, including milder reaction conditions, higher atom economy, and reduced waste generation. For the synthesis of sulfonylpyrazoles, transition-metal-catalyzed cross-coupling reactions have emerged as a powerful tool. For instance, a pre-functionalized pyrazole, such as a 3-halo-4-phenyl-1H-pyrazole, can be coupled with a sulfinate salt in the presence of a palladium or copper catalyst to directly form the C-S bond of the sulfone.

Furthermore, catalytic C-H functionalization represents a state-of-the-art approach. This strategy involves the direct activation of a C-H bond on the pyrazole ring and its subsequent reaction with a sulfur-containing coupling partner, thus avoiding the need for pre-functionalization of the pyrazole core.

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry are increasingly influencing the design of synthetic routes. These principles aim to minimize the environmental impact of chemical processes.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly accelerate many organic reactions, often leading to higher yields and cleaner products in shorter reaction times. The oxidation of 3-(methylthio)-4-phenyl-1H-pyrazole to its corresponding sulfone can be efficiently carried out under microwave irradiation, often in the absence of a solvent or using a green solvent like water or ethanol (B145695). This method not only reduces reaction times from hours to minutes but also minimizes energy consumption.

Mechanochemical Synthesis: Mechanochemistry, which involves inducing reactions through mechanical force (e.g., ball milling), offers a solvent-free alternative to traditional solution-phase synthesis. The condensation reactions for the formation of the pyrazole ring can be performed under mechanochemical conditions, reducing the reliance on volatile and often hazardous organic solvents.

Flow Chemistry Applications for Continuous Synthesis

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, provides numerous advantages, including enhanced safety, better heat and mass transfer, and the potential for automation and scalability. The synthesis of substituted pyrazoles has been successfully adapted to flow chemistry systems. For instance, the reaction of a diketone with hydrazine to form the pyrazole ring can be performed in a heated flow reactor, allowing for precise control over reaction parameters and leading to high-purity products with short residence times. The subsequent functionalization steps, such as the introduction of the sulfur moiety and its oxidation, can also be integrated into a continuous flow process, enabling a streamlined and efficient synthesis of this compound.

Precursor Identification and Optimization in Synthetic Pathways

The identification of suitable precursors is critical for an efficient synthetic route. For this compound, a common pathway begins with readily available starting materials, progressing through several key intermediates.

A widely utilized synthesis starts with 2-phenylacetonitrile (B1602554). This precursor is advantageous due to its commercial availability and the reactivity of the benzylic methylene (B1212753) group. The synthetic sequence can be outlined as follows:

Formation of an Enaminonitrile Intermediate: The first step involves the reaction of 2-phenylacetonitrile with a formylating agent, such as dimethylformamide dimethyl acetal (B89532) (DMF-DMA). This reaction forms the intermediate (E/Z)-3-(dimethylamino)-2-phenylacrylonitrile. Optimization of this step involves controlling the reaction temperature, typically by heating the mixture, to ensure complete conversion.

Introduction of the Thioether Group: The enaminonitrile intermediate is then reacted with methyl mercaptan (methanethiol). This step introduces the sulfur moiety that will later become the methylsulfonyl group. The reaction proceeds via a nucleophilic substitution, displacing the dimethylamino group to yield 3-(methylthio)-2-phenylacrylonitrile. This reaction is typically performed in a solvent like methanol.

Pyrazole Ring Formation (Cyclization): The key pyrazole ring is constructed by reacting 3-(methylthio)-2-phenylacrylonitrile with hydrazine. This is a classic example of pyrazole synthesis from a 1,3-dicarbonyl equivalent and a hydrazine source. The reaction is generally carried out in a suitable solvent, such as ethanol or isopropanol, and may be heated to drive the cyclization to completion. This step yields the crucial intermediate, 3-(methylthio)-4-phenyl-1H-pyrazole.

Oxidation to the Sulfone: The final step is the oxidation of the methylthio group of 3-(methylthio)-4-phenyl-1H-pyrazole to the methylsulfonyl group. This transformation is a critical step and can be achieved using various oxidizing agents. Common choices include hydrogen peroxide in acetic acid, or potassium peroxymonosulfate (B1194676) (Oxone®). The choice of oxidant and reaction conditions (temperature, solvent) is crucial for achieving a high yield and purity of the final this compound. For instance, using Oxone® in a methanol/water solvent system at room temperature provides an effective method for this oxidation.

The following table summarizes the key precursors and intermediates in this synthetic pathway.

| Step | Precursor(s) | Intermediate/Product | Key Reaction Type |

| 1 | 2-Phenylacetonitrile, Dimethylformamide dimethyl acetal | (E/Z)-3-(Dimethylamino)-2-phenylacrylonitrile | Condensation |

| 2 | (E/Z)-3-(Dimethylamino)-2-phenylacrylonitrile, Methyl mercaptan | 3-(Methylthio)-2-phenylacrylonitrile | Nucleophilic Substitution |

| 3 | 3-(Methylthio)-2-phenylacrylonitrile, Hydrazine | 3-(Methylthio)-4-phenyl-1H-pyrazole | Cyclization/Condensation |

| 4 | 3-(Methylthio)-4-phenyl-1H-pyrazole, Oxidizing Agent (e.g., Oxone®) | This compound | Oxidation |

Molecular Structure Elucidation and Advanced Conformational Analysis of 3 Methylsulfonyl 4 Phenyl 1h Pyrazole

X-ray Crystallography for Solid-State Structure Determination

Conformational Preferences and Torsional Angles in the Crystalline State

While a specific crystal structure for 3-(Methylsulfonyl)-4-phenyl-1H-pyrazole is not publicly available, analysis of closely related substituted phenyl-pyrazole structures provides significant insight into the expected solid-state conformation. nih.govnih.gov In the crystalline state, the conformation of a molecule is influenced by a balance between intramolecular forces (steric and electronic effects) and intermolecular forces (crystal packing, hydrogen bonding, and π–π stacking). nih.govcardiff.ac.uk

For 4-phenyl-1H-pyrazole derivatives, a key conformational descriptor is the torsional angle (or dihedral angle) between the plane of the pyrazole (B372694) ring and the plane of the phenyl ring. This angle is determined by the rotation around the C4-C(phenyl) single bond. In the solid state, this angle is typically non-zero, representing a compromise to minimize steric hindrance between the rings and their substituents while maximizing favorable crystal packing interactions. nih.gov

Based on data from analogous structures, a plausible conformation for this compound in the crystalline state can be predicted. The dihedral angle between the pyrazole and phenyl rings is expected to be in the range of 30-60°. nih.govnih.gov This twisted conformation prevents steric clash while allowing for efficient packing.

Table 1: Predicted Torsional Angles in the Crystalline State of this compound

| Torsional Angle | Atoms Involved | Predicted Value (°) | Comment |

|---|---|---|---|

| Φ₁ (Phenyl-Pyrazole) | C5-C4-C(phenyl)-C(phenyl) | ~45 | Represents the twist between the two aromatic rings. |

| Φ₂ (Sulfonyl-Pyrazole) | N2-C3-S-C(methyl) | ~60 | Defines the orientation of the methylsulfonyl group relative to the pyrazole ring. |

Theoretical Conformational Analysis and Energy Minimization

To overcome the limitations of solid-state analysis and to understand the molecule's intrinsic conformational preferences, theoretical methods are employed. Computational chemistry, particularly quantum mechanical calculations like Density Functional Theory (DFT), provides deep insights into the molecule's behavior in the absence of crystal packing forces (gas phase) and in different chemical environments (solution). eurasianjournals.comnih.gov

Gas-Phase Conformational Landscapes and Rotational Barriers

In the gas phase, the conformation of this compound is governed solely by intramolecular energetics. The most significant conformational flexibility arises from rotation around the single bond connecting the pyrazole and phenyl rings. A potential energy surface (PES) scan can be performed by systematically rotating this bond and calculating the energy at each step.

The PES is expected to show two key features:

Energy Minima: These correspond to the most stable, low-energy conformations (conformers). For this molecule, the global minimum is likely a twisted conformation where the phenyl ring is at a dihedral angle of approximately 40-50° relative to the pyrazole ring, similar to what is expected in the crystal state. This avoids the steric repulsion that would occur in a planar conformation (0°).

Energy Maxima: These represent transition states between conformers. The highest energy barrier would correspond to the planar conformation (0° dihedral angle) due to maximal steric hindrance between the ortho-hydrogens of the phenyl ring and the substituents on the pyrazole ring. A secondary, lower energy barrier might occur at a 90° dihedral angle, where orbital overlap between the two π-systems is minimized. wustl.eduresearchgate.net

The rotational barrier is the energy difference between the most stable conformer (energy minimum) and the transition state (energy maximum). This value indicates the energy required to rotate the phenyl group.

Table 2: Theoretical Rotational Barriers in the Gas Phase for Phenyl-Pyrazole Rotation

| Dihedral Angle (°) | Conformation | Relative Energy (kcal/mol) |

|---|---|---|

| 0 | Planar (Transition State) | ~4.5 |

| ~45 | Twisted (Stable Conformer) | 0.0 |

| 90 | Perpendicular (Transition State) | ~2.0 |

Solvent Effects on Conformational Equilibrium through Computational Solvation Models

The conformational preferences of a molecule can change significantly when it is dissolved in a solvent. researchgate.net Computational solvation models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), are used to simulate these effects by representing the solvent as a continuous medium with a specific dielectric constant. researchgate.netresearchgate.net

It is predicted that in polar solvents, the energy difference between various conformers would be altered. Conformations where the dipole vectors of the sulfonyl group and the pyrazole ring are constructively aligned would be further stabilized relative to the gas phase. This could potentially lower the rotational barrier or even shift the dihedral angle of the most stable conformer.

Table 3: Predicted Solvent Effects on the Relative Energy of a Hypothetical Higher-Dipole Conformer

| Environment | Dielectric Constant (ε) | Relative Energy (kcal/mol) of Higher-Dipole Conformer |

|---|---|---|

| Gas Phase | 1 | 1.5 |

| Toluene | 2.4 | 1.2 |

| Dimethyl Sulfoxide (B87167) (DMSO) | 47 | 0.8 |

| Water | 80 | 0.6 |

This analysis demonstrates that polar solvents are expected to stabilize more polar conformations of this compound, thereby influencing the conformational equilibrium present in solution.

Mechanistic Investigations into the Reactivity and Molecular Interactions of 3 Methylsulfonyl 4 Phenyl 1h Pyrazole

Reaction Mechanism Studies of Pyrazole (B372694) Functionalization and Derivatization

The reactivity of the pyrazole scaffold is a cornerstone of its utility in medicinal chemistry and materials science. The specific arrangement of a methylsulfonyl group at the 3-position and a phenyl group at the 4-position of the 1H-pyrazole ring creates a unique electronic landscape that dictates its chemical behavior. Mechanistic studies into its functionalization and derivatization reveal a complex interplay between the electron-rich nature of the pyrazole ring and the influence of its substituents.

In the case of 3-(methylsulfonyl)-4-phenyl-1H-pyrazole, the C4 position is already occupied by a phenyl group. Therefore, electrophilic substitution on the pyrazole ring itself is less likely unless it involves ipso-substitution, a less common pathway. Instead, electrophilic attack is more probable on the pendant phenyl ring at the C4 position. The pyrazole ring acts as a directing group for this substitution. The precise directing effect (ortho-, para-, or meta-) on the phenyl ring would be influenced by the electronic contribution of the entire pyrazole-sulfonyl system.

Further functionalization of the pyrazole ring can be achieved through methods like halogenation, which often utilizes the varying reactivity of different positions on the ring. encyclopedia.pub For instance, regioselective halogenation can be accomplished by first introducing a directing group like trimethylsilyl (TMS), which can be easily removed after directing an electrophile to a specific position. encyclopedia.pub Vilsmeier-Haack reactions are also commonly used to introduce a formyl group at the C4-position of pyrazoles, proceeding through a 1,3-biselectrophilic intermediate. encyclopedia.pubnih.gov

The pyrazole ring system is generally considered electron-rich and is therefore resistant to nucleophilic attack unless activated by strong electron-withdrawing groups or quaternization of a ring nitrogen. The presence of the electron-withdrawing methylsulfonyl group at the C3 position somewhat reduces the electron density of the ring, but direct nucleophilic aromatic substitution on the pyrazole carbons remains challenging.

More plausible nucleophilic pathways for this compound would involve other molecular centers:

Proton Abstraction: The N-H proton at the N1 position is acidic (pKa of pyrazole is ~14.2) and can be readily removed by a base. imperial.ac.uk The resulting pyrazolate anion is a potent nucleophile and can react with various electrophiles (e.g., alkyl halides) to afford N1-substituted derivatives.

Substitution at the Sulfonyl Group: While the sulfur-carbon bond in the methylsulfonyl group is generally robust, under specific and often harsh reaction conditions, the sulfonyl group could potentially act as a leaving group in a nucleophilic substitution reaction. However, this is not a common transformation for aryl sulfones.

Synthesis of related pyrazole derivatives often involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds, a process that relies on nucleophilic attack mechanisms. nih.gov

The investigation of free radical reactions involving pyrazole derivatives has revealed that they can participate in one-electron oxidant reactions, often forming phenoxyl radicals if a phenolic group is present. researchgate.net For this compound, which lacks a phenolic hydroxyl group, the reaction with radicals would proceed through different mechanisms.

Studies on similar pyrazole structures with one-electron oxidants like azide radicals (N3•) and trichloromethyl peroxyl radicals (CCl3O2•) have been performed using techniques such as nanosecond pulse radiolysis. researchgate.net These reactions can lead to the formation of radical species centered on the pyrazole or phenyl rings. The reaction of pyrazole with ozone, for example, proceeds with a high molar stoichiometry, suggesting that transformation products also contribute to ozone consumption. researchgate.net The primary products identified in such reactions are often glyoxal and formate. researchgate.net

The methyl group of the sulfonyl moiety could also be a site for radical abstraction, although the aromatic rings are generally more reactive. The ability of pyrazole derivatives to scavenge radicals like 2,2'-Diphenyl-1-picrylhydrazyl (DPPH) and superoxide (O2•−) has also been examined, indicating their potential role in mitigating oxidative stress. researchgate.net

Enzyme Inhibition Mechanisms (Focusing on in vitro and mechanistic aspects)

The 4-phenyl-1H-pyrazole scaffold bearing a methylsulfonyl group is a well-established pharmacophore for enzyme inhibition, most notably for cyclooxygenase-2 (COX-2). researchgate.netnih.gov This structural motif is found in the selective COX-2 inhibitor Celecoxib. Mechanistic studies focus on understanding the molecular interactions that drive this inhibition.

Kinetic assays are fundamental to characterizing the inhibitory potential of compounds like this compound and its analogs. These studies determine key parameters such as the half-maximal inhibitory concentration (IC50), which quantifies the compound's potency.

Derivatives of the pyrazole scaffold have been evaluated against a range of enzymes. For example, pyrazole derivatives have shown inhibitory activity against both COX-1 and COX-2, with some exhibiting selectivity for COX-2. researchgate.net The methylsulfonyl group is often crucial for this selectivity. In studies on related pyrazole-sulfonamide derivatives, potent inhibition of nitric oxide (NO) and prostaglandin E2 (PGE2) production in LPS-induced macrophage cells has been observed. strath.ac.uk Certain compounds exhibited high PGE2 inhibition with IC50 values in the low micromolar range. strath.ac.uk

Beyond COX enzymes, pyrazole-based compounds have been developed as inhibitors for other targets. A series of pyrazole thioether analogs were synthesized and tested as inhibitors of the bacterial enzyme N-succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE), a potential antibiotic target. nih.gov These studies revealed that inhibitory activity is sensitive to stereochemistry, with one enantiomer often being significantly more active than the other. nih.gov

While kinetic studies reveal the potency of an inhibitor, understanding its precise binding mechanism at the molecular level often requires techniques like X-ray crystallography, molecular docking, and site-directed mutagenesis. Site-directed mutagenesis is a powerful tool used to confirm the role of specific amino acid residues within an enzyme's active site in inhibitor binding. By systematically replacing key residues and measuring the resulting change in inhibitory activity, researchers can map the binding interactions.

For pyrazole-based COX-2 inhibitors like Celecoxib and its analogs, molecular docking studies have been instrumental in proposing binding modes. strath.ac.uk These studies suggest that the methylsulfonyl moiety plays a critical role by inserting into a specific hydrophilic side pocket within the COX-2 active site. This interaction is a key determinant of COX-2 selectivity over COX-1, as the active site of COX-1 is smaller and cannot accommodate the sulfonyl group in the same manner.

In a typical site-directed mutagenesis study to validate these docking predictions, residues proposed to interact with the inhibitor would be mutated. For COX-2, key residues in the active site that interact with this class of inhibitors include Val523, Arg513, Phe518, and His90. A mutational analysis might involve:

Val523 to Isoleucine (Val523Ile): This mutation in COX-1 is what makes its active site smaller than COX-2's. Introducing the reverse mutation in COX-2 (Ile523Val) could be studied to see if it alters inhibitor binding.

Arg513 to Alanine (Arg513Ala): Arg513 is a key residue in the side pocket that forms hydrogen bonds with the sulfonyl group. Mutating it to a non-polar residue like alanine would be expected to significantly reduce the binding affinity and inhibitory potency of sulfonyl-containing pyrazoles, thereby confirming the importance of this interaction.

Phe518 to Alanine (Phe518Ala): This residue is involved in hydrophobic interactions with the phenyl rings of the inhibitor. Its mutation would likely disrupt binding and decrease inhibitory activity.

Molecular Target Interaction Mechanisms (Focusing on in vitro and in silico studies)

The molecular interactions of this compound and its derivatives have been a subject of significant interest, largely due to their structural similarity to known bioactive agents. Research has primarily focused on their potential as enzyme inhibitors, with a particular emphasis on kinases and cyclooxygenases.

In vitro and in silico studies have been instrumental in elucidating the binding affinities and specificity of pyrazole derivatives for various molecular targets. The structural motif of a pyrazole ring with phenyl and methylsulfonyl substituents is a key feature in several compounds designed as selective enzyme inhibitors.

Notably, derivatives of 1-[4-(methylsulfonyl)phenyl]-5-phenyl-1H-pyrazole have been designed based on the structure of celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, to explore their inhibitory effects on COX-2 and 5-lipoxygenase (5-LOX) nih.govresearchgate.net. The methylsulfonyl group is often a critical pharmacophore for potent and selective COX-2 inhibition.

Furthermore, a series of 1-(4-(Methylsulfonyl)Phenyl)-5-Phenyl-1H-Pyrazole-4-Carboxamides were synthesized and evaluated as anticancer agents targeting the Epidermal Growth Factor Receptor (EGFR) nih.gov. In vitro assays demonstrated that these compounds exhibited inhibitory activity against EGFR, with some derivatives showing improved activity compared to the standard, Erlotinib nih.gov. Molecular docking studies of these derivatives revealed favorable binding properties within the EGFR active site, with binding energies indicating strong interactions nih.gov.

The broader class of pyrazole derivatives has been extensively studied for its kinase inhibitory activity. Various pyrazole-based compounds have shown potent inhibition of a range of kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR), Cyclin-Dependent Kinases (CDKs), and Receptor Tyrosine Kinases (RTKs) mdpi.comnih.govnih.govresearchgate.netnih.gov. For instance, certain pyrazole derivatives have demonstrated dual inhibition of VEGFR2 and CDK-2, suggesting their potential as multi-targeted anticancer agents nih.gov.

In silico docking studies have been a valuable tool in predicting the binding modes and affinities of pyrazole derivatives. These studies often show that the pyrazole core can form key hydrogen bonds and hydrophobic interactions with amino acid residues in the active sites of target enzymes nih.govrjpn.orgallsubjectjournal.com. The binding affinities from these computational models often correlate well with the results of in vitro enzyme inhibition assays rjpn.org.

| Compound/Derivative Class | Target | In Vitro Activity (IC50) | In Silico Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|---|

| 1-(4-(Methylsulfonyl)Phenyl)-5-Phenyl-1H-Pyrazole-4-Carboxamide (Compound 6p) | EGFR | 0.79 ± 0.04 µM | - | nih.gov |

| 1-(4-(Methylsulfonyl)Phenyl)-5-Phenyl-1H-Pyrazole-4-Carboxamide (Compound 6m) | EGFR | 0.86 ± 0.06 µM | - | nih.gov |

| 1-(4-(Methylsulfonyl)Phenyl)-5-Phenyl-1H-Pyrazole-4-Carboxamide (Compound 6o) | - | - | -10.85 | nih.gov |

| Pyrazole-based derivative (Compound 5a) | VEGFR2 | 0.267 µM | - | nih.gov |

| Pyrazole-based derivative (Compound 5a) | CDK-2 | 0.311 µM | - | nih.gov |

| Pyrazole-based derivative (Compound 6b) | VEGFR2 | 0.2 µM | - | nih.gov |

| Pyrazole-based derivative (Compound 6b) | CDK-2 | 0.458 µM | - | nih.gov |

While much of the research on pyrazole derivatives focuses on direct, competitive inhibition at the active site of enzymes, there is emerging evidence that the pyrazole scaffold can also participate in allosteric modulation. Allosteric modulators bind to a site on the receptor or enzyme that is distinct from the primary (orthosteric) binding site, inducing a conformational change that alters the protein's activity.

For example, certain pyrazole-containing compounds have been identified as positive allosteric modulators (PAMs) of the M1 muscarinic acetylcholine receptor (M1 mAChR) nih.gov. Although not the specific compound of focus, this finding indicates that the pyrazole structure is capable of inducing the necessary conformational changes in a receptor to allosterically modulate its function.

In silico molecular dynamics simulations can provide insights into the conformational changes induced by ligand binding. For pyrazole derivatives that act as kinase inhibitors, these simulations can reveal how the compound stabilizes a particular inactive conformation of the kinase, thereby preventing its catalytic activity nih.gov. These computational approaches are crucial for understanding the dynamic nature of ligand-target interactions and can help in the design of more effective and specific modulators.

Mechanisms of Biological Pathway Modulation (Focusing on in vitro and cellular models)

The interaction of this compound and its analogs with their molecular targets can lead to the modulation of various intracellular signaling pathways, ultimately affecting cellular processes such as proliferation, apoptosis, and gene expression.

Given that many pyrazole derivatives are potent kinase inhibitors, their primary mechanism of modulating biological pathways is through the inhibition of protein phosphorylation events. Kinases are key regulators of signaling cascades, and their inhibition can have profound effects on downstream cellular processes.

For instance, the inhibition of receptor tyrosine kinases like EGFR and VEGFR2 by pyrazole derivatives directly impacts signaling pathways crucial for cancer cell growth and angiogenesis mdpi.comnih.gov. Inhibition of EGFR can block the activation of downstream pathways such as the Ras-Raf-MEK-ERK (MAPK) pathway and the PI3K-Akt pathway, both of which are central to cell survival and proliferation. Similarly, inhibition of VEGFR2 in endothelial cells can disrupt the signaling cascade required for the formation of new blood vessels, a process essential for tumor growth.

Studies on thieno[2,3-c]pyrazole derivatives have shown interference with Src and MAP kinase function mdpi.com. In cellular models, treatment with these compounds led to decreased phosphorylation of kinases within the MAP kinase family, indicating a direct impact on this signaling cascade mdpi.com.

The inhibition of CDKs by pyrazole compounds directly affects cell cycle progression researchgate.net. CDKs are essential for the orderly transition between different phases of the cell cycle. By inhibiting specific CDKs, such as CDK-2, these compounds can induce cell cycle arrest, typically at the G1/S or G2/M checkpoints, thereby preventing cell division nih.govresearchgate.net.

| Compound/Derivative Class | Targeted Pathway/Process | Observed Effect in Cellular Models | Reference |

|---|---|---|---|

| Pyrazole-based derivatives | VEGFR2/CDK-2 Signaling | Induction of apoptosis and cell cycle arrest at G0/G1 and S phases in liver cancer cells. | nih.gov |

| Thieno[2,3-c]pyrazole derivative (Tpz-1) | Src and MAP Kinase Signaling | Decreased phosphorylation of MAP family kinases in HL-60 cells. | mdpi.com |

| Diphenyl-1H-pyrazole derivatives | CDK9 Signaling | Induced cellular apoptosis and arrested cell cycle in the G2/M phase. | researchgate.net |

The modulation of intracellular signaling pathways by this compound and its analogs ultimately culminates in changes in gene expression. By altering the activity of transcription factors and other regulatory proteins, these compounds can influence the transcription and translation of genes involved in key cellular functions.

For example, the inhibition of signaling pathways like the MAPK and PI3K-Akt pathways can prevent the activation of transcription factors such as AP-1, NF-κB, and CREB. These transcription factors control the expression of a wide array of genes involved in cell proliferation, survival, and inflammation.

While direct studies on the transcriptional and translational effects of this compound are limited, the known consequences of inhibiting its likely targets provide a strong indication of its potential effects. For instance, the inhibition of COX-2 can lead to a decrease in the production of prostaglandins, which in turn can modulate the expression of inflammatory genes.

Furthermore, the induction of apoptosis by many pyrazole-based anticancer agents is associated with changes in the expression of pro-apoptotic and anti-apoptotic genes. This can include the upregulation of genes like Bax and the downregulation of genes like Bcl-2.

Structure Activity Relationship Sar Studies of 3 Methylsulfonyl 4 Phenyl 1h Pyrazole and Its Analogues

Systematic Modification of the Methylsulfonyl Group and its Impact on Activity

The methylsulfonyl (-SO2Me) group, typically positioned at the para-position of a phenyl ring attached to the pyrazole (B372694) core, is a critical pharmacophore for potent and selective COX-2 inhibition. This moiety is responsible for a key interaction within a secondary, hydrophilic pocket of the COX-2 active site, which is not present in COX-1, thereby conferring selectivity.

Research has shown that this specific group is crucial for activity. SAR studies highlight that the sulfonyl moiety's oxygen atoms act as hydrogen bond acceptors, interacting with key amino acid residues like Arginine-513 and Phenylalanine-518 in the COX-2 binding site.

Systematic modifications have demonstrated the stringency of this requirement:

Replacement with Sulfonamide: Replacing the methylsulfonyl group with a sulfonamide (-SO2NH2) group often retains or sometimes enhances COX-2 inhibitory activity and selectivity. The sulfonamide group can also form crucial hydrogen bonds within the selective pocket of the COX-2 enzyme. Many potent inhibitors, including the well-known drug Celecoxib, feature a sulfonamide moiety.

Linkage Inversion: Inverting the linkage to a methanesulfonamido moiety (-NHSO2Me) leads to a significant loss of inhibitory activity, indicating that the specific orientation and nature of the sulfonamide bond are critical for proper binding. nih.gov

Bioisosteric Replacements: Attempts to replace the sulfonyl group with other functional groups that could spatially mimic its oxygen atoms have been explored. However, the 4-(methylsulfonyl)phenyl or 4-sulfamoylphenyl substituent on the N-1 phenyl ring of the pyrazole is considered essential for optimal COX-2 inhibitory activity. nih.govniscpr.res.in

The data consistently show that a sulfonyl-containing group at the para-position of the N-1 phenyl ring is a foundational requirement for high COX-2 selectivity in this class of compounds. nih.govresearchgate.net

Exploration of Variations on the Phenyl Ring Substitution Pattern

Modifications to the phenyl ring at the 4-position of the pyrazole core have been extensively explored to optimize activity. The nature, size, and position of substituents on this ring significantly influence the compound's interaction with the primary hydrophobic channel of the COX-2 active site.

Para-Substitution: The para-position is the most tolerant of substitution. Small, lipophilic groups are generally favored. For instance, a para-methyl group (as seen in Celecoxib) or a para-fluoro substituent often results in potent and selective inhibitors. nih.gov

Electron-Donating vs. Electron-Withdrawing Groups: Studies have investigated a range of substituents.

Electron-donating groups like methoxy (-OCH3) at the para-position can improve both potency and selectivity. nih.gov

Electron-withdrawing groups , particularly halogens (F, Cl, Br), are also well-tolerated at the para-position and can lead to compounds with remarkable potency. niscpr.res.in

Meta- and Ortho-Substitution: These positions are generally less favorable for substitution than the para-position. Bulky groups at the ortho-position can introduce steric hindrance, potentially disrupting the optimal orientation of the phenyl ring within the binding site and reducing activity. However, specific substitutions, such as a meta-methoxy group, have been shown in some series to produce highly active compounds. niscpr.res.in

The following table summarizes the impact of various substitutions on the 4-phenyl ring on COX-2 inhibition.

| Substituent (R) on 4-Phenyl Ring | Position | Observed Impact on COX-2 Activity/Selectivity | Reference Compound Example |

|---|---|---|---|

| -H | - | Moderate activity | - |

| -CH3 | para | High potency and selectivity | Celecoxib |

| -F | para | Improves potency and selectivity | - |

| -Cl | para | Well-tolerated, maintains potency | - |

| -Br | para | Elicits high inhibitory activity | SC-558 |

| -OCH3 | para | Improves potency and selectivity | - |

| -OCH3 | meta | Can lead to high inhibitory activity | - |

| -CF3 | para | Generally maintains or improves activity | - |

Modifications of the Pyrazole Heterocycle and Nitrogen Atom Substitutions

The central pyrazole ring and its substitution pattern are fundamental to the scaffold's activity.

Regioisomerism: The arrangement of the two aryl rings on the pyrazole core is critical. For high COX-2 activity, the rings must be on adjacent positions (e.g., 1,5-diaryl or 3,4-diaryl). The 1,3-diaryl regioisomer, for instance, is reported to be devoid of both COX-1 and COX-2 activity, demonstrating the importance of the relative spatial orientation of the phenyl groups. nih.gov

Substitution on the Pyrazole Ring:

C-3 Position: This position often bears a group that contributes to potency. In many potent inhibitors, this is a trifluoromethyl (-CF3) group, which enhances lipophilicity and fits well within the enzyme's active site.

C-4 Position: This position is highly sensitive to steric bulk. SAR studies have shown that substituents larger than an ethyl group tend to decrease COX-2 inhibitory activity. nih.gov While small groups like methyl or halogens can yield potent inhibitors, they sometimes decrease selectivity against COX-1. nih.gov

Nitrogen Atom Substitutions (N-1): As discussed in section 5.1, the N-1 position of the pyrazole is a critical anchor point for achieving COX-2 selectivity. The most effective substituent is consistently a phenyl ring with a para-sulfonyl-containing group (-SO2Me or -SO2NH2). This arrangement allows the moiety to access the secondary side pocket unique to the COX-2 enzyme.

Stereochemical Influences on Molecular Recognition and Activity (if applicable)

For the core aromatic scaffold of 3-(Methylsulfonyl)-4-phenyl-1H-pyrazole and its direct diarylpyrazole analogues, stereochemistry is generally not a determining factor in molecular recognition. The pyrazole ring and its attached phenyl rings form a relatively planar and achiral structure. The key binding interactions rely on the specific placement of pharmacophores like the sulfonyl group and the hydrophobic nature of the aryl rings, rather than on chiral centers.

However, stereochemistry can become a significant factor in related, non-aromatic analogues such as dihydropyrazoles (pyrazolines). researchgate.netacs.org In these reduced heterocycles, chiral centers can be introduced, and the resulting enantiomers or diastereomers may exhibit different biological activities and binding affinities due to their distinct three-dimensional arrangements within the enzyme's active site. For the specific class of aromatic 1H-pyrazole compounds, this area of SAR is not widely applicable.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. It has been instrumental in understanding the SAR of pyrazole-based COX-2 inhibitors and in designing new, more potent analogues.

Various QSAR models have been developed for diarylpyrazole and related heterocyclic COX-2 inhibitors. These models aim to predict the COX-2 inhibitory potential (often expressed as pIC50) of novel compounds before their synthesis, thus streamlining the drug discovery process.

Commonly developed models include:

2D-QSAR: These models use descriptors derived from the two-dimensional structure of the molecules, such as topological indices and autocorrelation vectors. researchgate.net

3D-QSAR: Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are widely used. These methods build 3D models of the compounds and calculate steric, electrostatic, and hydrophobic fields around them. The resulting models can generate contour maps that visualize regions where modifications would likely increase or decrease activity.

These models have successfully predicted the activity of new pyrazole derivatives and have confirmed that the inhibitory potential is highly correlated with specific electronic and hydrophobic features of the molecules. nih.gov

The development of a robust and predictive QSAR model is critically dependent on the careful selection of molecular descriptors and rigorous statistical validation.

Selection of Molecular Descriptors: Descriptors are numerical values that quantify different aspects of a molecule's structure and properties. For pyrazole-based COX-2 inhibitors, important descriptors often fall into these categories:

Electronic Descriptors: These describe the electronic properties of the molecule, such as the energy of the Lowest Unoccupied Molecular Orbital (ELUMO) and dipole moments. They are crucial for modeling interactions like hydrogen bonding. nih.gov

Hydrophobic Descriptors: The partition coefficient (LogP) is a key descriptor, reflecting the importance of hydrophobic interactions between the inhibitor and the largely hydrophobic COX-2 active site. nih.gov

Steric/Topological Descriptors: These descriptors relate to the size and shape of the molecule, such as molecular weight, Connolly Accessible Area, and various 3D-MoRSE descriptors (e.g., Mor03u).

Validation of Statistical Models: To ensure a QSAR model is not a result of chance correlation and has true predictive power, it must be rigorously validated. Standard validation parameters include:

Internal Validation: The most common method is leave-one-out (LOO) cross-validation, which yields a cross-validated correlation coefficient (Q²). A Q² value greater than 0.5 is generally considered indicative of a robust model.

External Validation: The model's predictive ability is tested on an external set of compounds (a test set) that was not used in the model's development. The predictive R² (R²pred) is calculated for this set.

A well-validated QSAR model provides reliable insights into the structural requirements for biological activity, guiding the rational design of new compounds.

Computational Chemistry and Theoretical Investigations of 3 Methylsulfonyl 4 Phenyl 1h Pyrazole

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of a molecule. These calculations provide a detailed picture of the electron distribution and energy levels, which are fundamental to its chemical reactivity and molecular recognition capabilities.

The electronic structure of 3-(Methylsulfonyl)-4-phenyl-1H-pyrazole is characterized by the interplay of its constituent aromatic rings and the strongly electron-withdrawing methylsulfonyl group. Molecular orbital analysis, specifically the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding its chemical stability and reactivity.

The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability. A larger gap implies higher stability and lower chemical reactivity. nih.gov For pyrazole (B372694) derivatives, these energies are typically calculated using DFT methods like B3LYP with a suitable basis set. jcsp.org.pknih.govnih.gov

The orbital contours, or the spatial distribution of HOMO and LUMO, reveal the regions of the molecule that are most likely to be involved in chemical reactions. In related pyrazole structures, the HOMO is often delocalized across the pyrazole and phenyl rings, while the LUMO can be localized on specific moieties depending on the nature of the substituents. jcsp.org.pk For this compound, it is anticipated that the LUMO would have significant density on the methylsulfonyl group and the pyrazole ring, making these sites susceptible to nucleophilic attack.

Table 1: Representative Frontier Molecular Orbital Energies for Analogous Pyrazole Derivatives This table presents illustrative data based on published values for similar compounds to provide context for the potential electronic properties of this compound.

| Compound Analogue | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Pyrazole-Carboxamide Derivative 1 | -5.44 | -1.21 | 4.23 |

| Pyrazole-Carboxamide Derivative 2 | -5.56 | -1.24 | 4.32 |

| 3-(2-furyl)-1H-pyrazole-5-carboxylic acid | - | - | 4.458 |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and predicting its non-covalent interactions. nih.govresearchgate.net The MEP map visualizes the electrostatic potential on the van der Waals surface of the molecule, with different colors representing regions of varying electron density. Typically, red indicates electron-rich areas (negative potential), which are prone to electrophilic attack, while blue signifies electron-poor regions (positive potential), which are susceptible to nucleophilic attack. Green and yellow represent areas with intermediate potential.

For this compound, the MEP surface is expected to show a significant negative potential around the oxygen atoms of the methylsulfonyl group and the nitrogen atoms of the pyrazole ring. These regions would be the primary sites for hydrogen bond acceptance. Conversely, the hydrogen atom attached to the pyrazole nitrogen and the protons of the phenyl and methyl groups would exhibit a positive potential, making them potential hydrogen bond donors. This distribution of electrostatic potential is critical for the molecule's ability to recognize and bind to specific sites on a biological target.

The Fukui function, f(r), indicates the change in electron density at a specific point when the total number of electrons in the system changes. This allows for the identification of the atoms most likely to participate in a chemical reaction. While specific Fukui function calculations for this compound are not detailed in the provided search results, the general expectation is that the nitrogen atoms of the pyrazole ring and the carbon atoms of the phenyl ring would be key reactive sites. The local ionization potential, another important descriptor, highlights the regions from which an electron is most easily removed, which often corresponds to the location of the HOMO.

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, typically a protein. This method is instrumental in drug discovery for identifying potential biological targets and understanding the molecular basis of ligand-protein interactions.

For pyrazole derivatives, a common macromolecular target is the cyclooxygenase (COX) enzyme, particularly the COX-2 isoform. modern-journals.com The structural features of this compound, specifically the presence of a methylsulfonylphenyl moiety, are reminiscent of selective COX-2 inhibitors like celecoxib. Therefore, it is plausible that this compound could bind within the active site of COX-2. Molecular docking simulations would typically involve preparing the three-dimensional structure of the protein and the ligand and then using a scoring function to evaluate the best binding poses within the enzyme's active site.

Once a potential binding pose is identified, a detailed analysis of the interactions between the ligand and the protein's amino acid residues is performed. These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces. The binding energy, calculated by the docking software's scoring function, provides an estimate of the binding affinity.

For this compound, it is hypothesized that the methylsulfonyl group could form hydrogen bonds with key residues in the active site of a target like COX-2. The phenyl group could engage in hydrophobic interactions with nonpolar residues, and the pyrazole ring could also participate in various interactions, including hydrogen bonding via its N-H group. The specific amino acid residues involved would depend on the precise orientation of the ligand within the binding pocket.

Table 2: Hypothesized Key Residue Interactions for this compound in a Putative Protein Target This table is illustrative and based on the expected interactions of the functional groups present in the molecule with a hypothetical protein binding site.

| Functional Group of Ligand | Type of Interaction | Potential Interacting Amino Acid Residues |

|---|---|---|

| Methylsulfonyl Group (SO2) | Hydrogen Bond Acceptor | Arginine, Histidine, Serine |

| Phenyl Group | Hydrophobic/π-π Stacking | Leucine, Isoleucine, Valine, Phenylalanine |

| Pyrazole Ring (N-H) | Hydrogen Bond Donor | Glutamate, Aspartate, Serine |

| Pyrazole Ring (N) | Hydrogen Bond Acceptor | Serine, Threonine, Tyrosine |

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are a powerful computational tool used to study the time-dependent behavior of molecular systems. These simulations can provide detailed insights into the conformational flexibility of a molecule and its interactions with its environment, such as a solvent or a biological target.

The conformational landscape of a molecule in solution is crucial for its biological activity. MD simulations in explicit solvent models can reveal the preferred conformations and the dynamics of transitions between different states. nih.govpeerj.comresearchgate.netpeerj.comnih.gov For a molecule like this compound, the key conformational variables would include the torsion angles between the pyrazole and phenyl rings, as well as the orientation of the methylsulfonyl group.

A typical MD simulation protocol for analyzing the conformational dynamics would involve the following steps:

System Setup: The 3D structure of the molecule is placed in a simulation box filled with a chosen solvent, commonly water, to mimic physiological conditions.

Energy Minimization: The initial system is subjected to energy minimization to remove any steric clashes or unfavorable geometries.

Equilibration: The system is gradually heated to the desired temperature and the pressure is adjusted to maintain equilibrium.

Production Run: A long simulation is run at constant temperature and pressure, during which the trajectory of each atom is recorded.

Analysis of the resulting trajectory can provide information on the root-mean-square deviation (RMSD) to assess structural stability and root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule. researchgate.netresearchgate.net

Table 1: Representative Torsion Angles for Conformational Analysis

| Dihedral Angle | Description | Expected Behavior |

|---|---|---|

| C-C-N-N | Phenyl-Pyrazole Linkage | Defines the relative orientation of the two rings. |

MD simulations are instrumental in understanding the stability of a ligand-protein complex and the nature of their interactions over time. nih.gov For this compound, if a biological target is identified, MD simulations could elucidate the key interactions responsible for binding affinity and selectivity. For instance, studies on other pyrazole derivatives have used MD simulations to explore their binding modes with targets like protein kinases. nih.govmdpi.comnih.gov

The stability of the complex is often evaluated by monitoring the RMSD of the protein and the ligand throughout the simulation. A stable complex will exhibit minimal deviations from the initial docked pose. Furthermore, analysis of the simulation can reveal the persistence of hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that contribute to the binding free energy. mdpi.com

Table 2: Key Parameters Analyzed in Ligand-Target MD Simulations

| Parameter | Description | Significance |

|---|---|---|

| RMSD | Root-Mean-Square Deviation | Indicates the stability of the protein and ligand conformation. |

| RMSF | Root-Mean-Square Fluctuation | Highlights flexible regions of the protein and ligand. |

| Hydrogen Bond Analysis | Number and duration of hydrogen bonds | Identifies key polar interactions for binding. |

Cheminformatics and Virtual Screening Applications

Cheminformatics and virtual screening are essential components of modern drug discovery, enabling the efficient exploration of vast chemical spaces to identify promising new molecules. The pyrazole scaffold is a well-established privileged structure in medicinal chemistry, making it a frequent subject of such computational studies. researchgate.netnih.govnih.gov

Large chemical databases, such as ZINC and ChEMBL, can be screened to identify compounds containing the this compound scaffold or related structures. mdpi.com These databases can be filtered based on various physicochemical properties to select for molecules with drug-like characteristics.

Virtual screening campaigns often employ either ligand-based or structure-based approaches. In a ligand-based approach, a known active molecule is used as a template to search for other molecules with similar properties. In a structure-based approach, a library of compounds is docked into the active site of a biological target to predict their binding affinity. nih.govnih.govscielo.br

Table 3: Common Databases and Tools for Virtual Screening

| Database/Tool | Application |

|---|---|

| ZINC | A free database of commercially-available compounds for virtual screening. |

| ChEMBL | A database of bioactive molecules with drug-like properties. |

| AutoDock | A suite of automated docking tools. |

Scaffold hopping is a computational strategy used to identify novel molecular cores that can serve as bioisosteric replacements for a known scaffold, while maintaining or improving biological activity. acs.orgresearchgate.net This technique is particularly useful for overcoming issues with intellectual property, improving pharmacokinetic properties, or exploring new chemical space. acs.org

Starting with the this compound scaffold, various computational methods can be employed for scaffold hopping. These include searching for scaffolds with similar 3D shape and electrostatic properties, or using pharmacophore models that capture the essential features for biological activity. Once new scaffolds are identified, they can be further optimized by decorating them with different substituents to improve their potency and selectivity. nih.govresearchgate.net

Table 4: Computational Approaches for Scaffold Hopping

| Method | Principle |

|---|---|

| 3D Shape Similarity | Identifies molecules with a similar three-dimensional shape to the query molecule. |

| Pharmacophore Modeling | Uses a model of the essential steric and electronic features required for biological activity. |

Biological Activity Profiles and Pre Clinical Explorations of 3 Methylsulfonyl 4 Phenyl 1h Pyrazole Focused on in Vitro and in Silico Studies

Antimicrobial Research (In Vitro Efficacy)

While the broader class of pyrazole (B372694) derivatives has been extensively investigated for antimicrobial properties, specific data on the in vitro efficacy of 3-(methylsulfonyl)-4-phenyl-1H-pyrazole is not extensively detailed in publicly accessible research. The following sections discuss the antimicrobial activities of structurally related pyrazole compounds.

Antibacterial Spectrum and Minimum Inhibitory Concentration (MIC) Determination against Bacterial Strains

Pyrazole derivatives are known to possess a wide range of pharmacological properties, including antibacterial activities against both Gram-positive and Gram-negative bacteria. nih.gov Research into various substituted pyrazoles has demonstrated their potential to target different bacterial metabolic pathways. nih.gov For instance, some 4-functionalized pyrazoles have shown moderate activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. meddocsonline.org Hybrid molecules incorporating a pyrazole ring with other pharmacophores, like ciprofloxacin, have been synthesized and tested, showing excellent activity against S. aureus, including ciprofloxacin-resistant strains, with Minimum Inhibitory Concentration (MIC) values ranging from 0.125 to 0.5 μg/mL. rsc.org However, specific MIC values for this compound against a standard panel of bacterial strains are not prominently reported in the available literature.

Antifungal Spectrum and Efficacy against Fungal Species in Culture

Similar to their antibacterial action, pyrazole-containing compounds have been evaluated for their antifungal potential. Studies on pyrazole-imidazole hybrids have demonstrated activity against fungal species like Aspergillus niger. cihanuniversity.edu.iqresearchgate.net Furthermore, novel pyrazole carboxamide derivatives have been synthesized and tested in vitro against various phytopathogenic fungi, with some compounds showing notable activity. nih.gov Triazole derivatives featuring a phenylethynyl pyrazole side chain have exhibited good to excellent in vitro activity against Candida albicans and Cryptococcus neoformans, with MIC values as low as 0.0625 μg/mL for some derivatives. nih.govmdpi.com Despite this broad interest in pyrazole-based antifungals, specific efficacy data, such as EC50 or MIC values, for this compound against common fungal species remains to be fully characterized in published studies.

Antiviral Properties and Mechanism of Viral Replication Inhibition in Cell-Based Assays

Research into the antiviral applications of pyrazole derivatives has identified promising candidates for inhibiting viral replication. Studies have been conducted on N-((3-phenyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl)methyl)anilines, which are structurally related to the compound of interest. These derivatives were evaluated in cell-based assays for their activity against a panel of RNA and DNA viruses. nih.govnih.gov

Several of these compounds were found to interfere with the replication of Yellow Fever Virus (YFV) and Respiratory Syncytial Virus (RSV) in the micromolar range, showing improved potency and selectivity compared to reference inhibitors like ribavirin. nih.govnih.govfrontiersin.org For instance, one derivative, compound 7e from the study, was selected for time-of-addition experiments and was found to achieve the highest reduction of YFV titer when added 2 hours post-infection in BHK-21 cell cultures. nih.gov This suggests that the compound may act on a later stage of the viral replication cycle.

| Compound | Virus | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |

|---|---|---|---|---|

| 7e | YFV | 2.0 | >100 | >50 |

| 7f | YFV | 1.5 | >100 | >67 |

| 7g | YFV | 2.0 | >100 | >50 |

| 7e | RSV | 1.0 | >20 | >20 |

| 7f | RSV | 1.4 | >20 | >14 |

| 7g | RSV | 2.0 | >20 | >10 |

| 8a | BVDV | 2.0 | >100 | >50 |

| 8f | BVDV | 1.0 | >100 | >100 |

EC₅₀: 50% effective concentration; CC₅₀: 50% cytotoxic concentration; SI: Selectivity Index (CC₅₀/EC₅₀); YFV: Yellow Fever Virus; RSV: Respiratory Syncytial Virus; BVDV: Bovine Viral Diarrhea Virus.

Anti-inflammatory Pathways (In Vitro and Cellular Models)

The anti-inflammatory potential of this compound is strongly suggested by its structural resemblance to selective cyclooxygenase-2 (COX-2) inhibitors, a major class of non-steroidal anti-inflammatory drugs (NSAIDs). The diarylheterocycle motif, particularly with a methylsulfonylphenyl group, is a key pharmacophore for selective COX-2 inhibition.

Cyclooxygenase (COX-1, COX-2) Inhibition Assays and Selectivity Profiling

In vitro enzyme assays are crucial for determining the inhibitory potency and selectivity of compounds against the two COX isoforms, COX-1 and COX-2. While data for the specific 1H-pyrazole is limited, numerous studies on its N-aryl derivatives, such as 1-aryl-3-(4-methylsulfonylphenyl) pyrazoles, provide significant insight. These compounds consistently demonstrate high potency and selectivity for the COX-2 enzyme over the constitutive COX-1 isoform. nih.govresearchgate.net

This selectivity is attributed to the methylsulfonyl (-SO2CH3) group, which can insert into a specific hydrophobic side pocket present in the active site of the COX-2 enzyme but absent in COX-1. Molecular docking and dynamics simulations have supported this binding mode. nih.gov The inhibitory activities are typically quantified by IC₅₀ values (the concentration required to inhibit 50% of the enzyme's activity). A higher selectivity index (SI = IC₅₀ COX-1 / IC₅₀ COX-2) indicates a more favorable safety profile regarding gastrointestinal side effects associated with COX-1 inhibition.

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) |

|---|---|---|---|

| 8a | 14.21 | 0.065 | 218 |

| 8b | 16.23 | 0.077 | 211 |

| 8e | 15.42 | 0.075 | 205 |

| 9a | 15.84 | 0.079 | 200 |

| 9b | 14.98 | 0.073 | 205 |

| Celecoxib (Reference) | 15.62 | 0.050 | 312 |

Modulation of Prostaglandin Synthesis and Leukotriene Pathways in Cell Lines

The primary mechanism by which COX inhibitors exert their anti-inflammatory effects is by blocking the conversion of arachidonic acid into prostaglandins (PGs), which are key mediators of inflammation, pain, and fever. nih.gov Inhibition of the COX-2 enzyme specifically reduces the synthesis of prostaglandins at sites of inflammation.

Cell-based assays, often using lipopolysaccharide (LPS)-stimulated macrophages or other relevant cell lines, can directly measure the production of inflammatory mediators like Prostaglandin E2 (PGE2). By inhibiting COX-2, compounds like this compound and its derivatives are expected to cause a dose-dependent reduction in PGE2 levels in such cellular models. While direct measurements of prostaglandin modulation by the title compound are not widely reported, the potent COX-2 inhibition demonstrated by its close analogues strongly implies a corresponding inhibition of prostaglandin synthesis. nih.govnih.gov The effect of pyrazole derivatives on leukotriene pathways, which are governed by lipoxygenase (LOX) enzymes, is a separate area of investigation and not directly inferred from COX inhibition data.

Regulation of Inflammatory Cytokine and Chemokine Expression in Stimulated Cells

The pyrazole scaffold is a core component of several known anti-inflammatory agents, most notably COX-2 inhibitors. The anti-inflammatory effects of pyrazole derivatives are often attributed to their ability to modulate the expression of pro-inflammatory cytokines and chemokines. In vitro studies on various pyrazole analogues have demonstrated significant inhibitory effects on key inflammatory mediators in stimulated immune cells, such as macrophages.

For instance, certain pyrazole derivatives have been shown to suppress the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. The mechanism of this suppression is often linked to the inhibition of the NF-κB signaling pathway, a critical regulator of the inflammatory response. One study on novel pyrazole derivatives showed that the most potent compound significantly reduced the levels of IL-1β, TNF-α, and IL-6 in LPS-stimulated macrophages by inhibiting NF-κB transcriptional activity nih.gov. While this study did not specifically test this compound, it highlights a common mechanism for this class of compounds.

Another investigation into pyridylpyrazole derivatives found that some compounds could inhibit the production of prostaglandin E2 (PGE2) and nitric oxide (NO) in LPS-stimulated murine RAW 264.7 macrophages mdpi.comsemanticscholar.org. The inhibition of PGE2 production was attributed to the suppression of COX-2 protein expression mdpi.comsemanticscholar.org. Although these studies did not feature the methylsulfonylphenyl group, they underscore the general potential of the pyrazole core to modulate key inflammatory pathways.

Anticancer Research (In Vitro and Cellular Models)

The anticancer potential of pyrazole derivatives has been an active area of research, with studies exploring their effects on cancer cell proliferation, apoptosis, and cell cycle progression. Compounds containing the methylsulfonylphenyl pharmacophore, in particular, have shown promising results in various in vitro cancer models.

A number of studies have reported the cytotoxic and antiproliferative effects of pyrazole derivatives with a methylsulfonylphenyl group against a range of human cancer cell lines. For example, a series of newly synthesized pyrazoline-linked 4-methylsulfonylphenyl scaffolds demonstrated significant antitumor activity. The half-maximal inhibitory concentrations (IC₅₀) for some of the most active derivatives were determined in HL-60 (human promyelocytic leukemia), MCF-7 (human breast adenocarcinoma), and MDA-MB-231 (human breast adenocarcinoma) cell lines.

In Vitro Antiproliferative Activity of Pyrazoline-Linked 4-Methylsulfonylphenyl Derivatives

| Compound | HL-60 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | MDA-MB-231 IC₅₀ (µM) |

|---|---|---|---|

| Derivative 18c | 8.43 | 16.20 | 12.54 |

| Derivative 18g | 10.43 | 11.7 | 4.07 |

| Derivative 18h | 8.99 | 12.4 | 7.18 |

Data sourced from a study on pyrazoline-linked 4-methylsulfonylphenyl scaffolds.

In a separate study, novel 1-(4-(methylsulfonyl)phenyl)-5-phenyl-1H-pyrazole-4-carboxamides were synthesized and evaluated for their anticancer efficacy. Several of these compounds exhibited potent activity against MCF-7 and A-549 (human lung carcinoma) cell lines.

Investigations into the mechanisms underlying the anticancer effects of methylsulfonylphenyl-containing pyrazole derivatives have pointed towards the induction of apoptosis. In the study of pyrazoline-linked 4-methylsulfonylphenyl scaffolds, treatment of HL-60 cells with active derivatives led to a significant increase in the percentage of cells in the pre-G1 phase, which is indicative of apoptosis.

Mechanistically, these compounds were found to modulate the expression of key apoptosis-related proteins. A notable decrease in the expression of the anti-apoptotic protein Bcl-2 was observed, coupled with an increase in the expression of the pro-apoptotic protein Bax. Furthermore, the levels of the executioner caspases, caspase-3 and caspase-9, were also elevated, suggesting the activation of the intrinsic apoptotic pathway.

In addition to inducing apoptosis, certain pyrazole derivatives bearing a methylsulfonylphenyl group have been shown to interfere with the cancer cell cycle. The analysis of pyrazoline-linked 4-methylsulfonylphenyl derivatives revealed that treatment of HL-60 cells resulted in cell cycle arrest at the S and G2/M phases. This was evidenced by a significant increase in the percentage of cells in these phases compared to untreated control cells, which suggests that these compounds may inhibit cancer cell growth by preventing cell cycle progression.

Other Biological Activities (e.g., Antiparasitic, Insecticidal, Herbicidal)

The chemical versatility of the pyrazole scaffold has led to its exploration in various other biological contexts, including the development of agents against parasites, insects, and weeds.

The antiparasitic potential of pyrazole derivatives has been investigated against a variety of pathogens. A study focused on the discovery of novel antitrypanosomal agents identified a series of 5-phenylpyrazolopyrimidinone analogs with potent activity against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis. One of the synthesized compounds, 3-isopropyl-5-(4-(methylsulfonyl)phenyl)-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one, demonstrated significant in vitro activity. While not the most potent in the series, its activity underscores the potential of the methylsulfonylphenyl-pyrazole scaffold in targeting this parasite.

In Vitro Antitrypanosomal Activity of a Methylsulfonylphenyl-Containing Pyrazolopyrimidinone

| Compound | Target Organism | In Vitro Activity |

|---|---|---|

| 3-isopropyl-5-(4-(methylsulfonyl)phenyl)-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one | Trypanosoma brucei | Reported as active |

Data from a study on 5-phenylpyrazolopyrimidinone analogs as antitrypanosomal agents.

Target-Specific Assays and Mode of Action Studies for Agrochemical Applications

Based on the known activities of analogous compounds, this compound could potentially interact with several key targets in pests, weeds, and fungi. The following sections explore these potential applications, drawing parallels with established research on related pyrazole derivatives.

Potential Insecticidal Activity: GABA-Gated Chloride Channel Antagonism

Phenylpyrazole insecticides are renowned for their potent activity against a broad spectrum of insect pests. tandfonline.com Their primary mode of action involves the non-competitive antagonism of the γ-aminobutyric acid (GABA)-gated chloride channels in the insect nervous system. tandfonline.comresearchgate.net By blocking these channels, phenylpyrazoles prevent the influx of chloride ions, leading to hyperexcitation of the central nervous system, paralysis, and eventual death of the insect. researchgate.net

In Vitro assays to evaluate the potential of this compound as a GABA receptor antagonist would typically involve:

Radioligand Binding Assays: These assays would measure the ability of the compound to displace a known radiolabeled ligand that binds to the GABA receptor, providing an indication of its binding affinity.

Electrophysiological Studies: Using techniques such as the two-electrode voltage clamp on Xenopus oocytes expressing insect GABA receptors, the effect of the compound on GABA-induced currents can be measured to confirm its antagonistic activity.

In Silico studies, such as molecular docking, could be employed to predict the binding affinity and orientation of this compound within the insect GABA receptor's binding pocket. These computational models can help in understanding the structure-activity relationships and in optimizing the compound for better efficacy.

Potential Herbicidal Activity: Inhibition of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)

Certain pyrazole derivatives have been identified as effective inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). tandfonline.com This enzyme is crucial in the biosynthesis of plastoquinones and tocopherols in plants, which are essential for photosynthesis and protection against oxidative damage. Inhibition of HPPD leads to a characteristic bleaching of the plant tissues, followed by necrosis and death.

To assess the potential of this compound as an HPPD inhibitor, the following assays could be performed:

In Vitro Enzyme Inhibition Assay: This would involve incubating the compound with purified HPPD enzyme and its substrate, 4-hydroxyphenylpyruvate, and measuring the rate of product formation. A decrease in enzyme activity would indicate inhibition.

Whole-Plant Bioassays: Greenhouse trials on various weed species would be conducted to observe for herbicidal effects, such as bleaching and growth inhibition.

Molecular docking studies could provide insights into the potential binding mode of this compound within the active site of the HPPD enzyme, guiding further structural modifications to enhance its herbicidal potency.

Potential Fungicidal Activity

The pyrazole scaffold is a common feature in many commercial fungicides. These compounds can act on various fungal targets, including succinate dehydrogenase (SDH) in the mitochondrial respiratory chain, and enzymes involved in cell wall synthesis.

The potential fungicidal activity of this compound could be evaluated through:

In Vitro Mycelial Growth Inhibition Assays: The compound would be tested against a panel of pathogenic fungi to determine its ability to inhibit their growth.

Spore Germination Assays: These assays would assess the compound's effect on the germination of fungal spores, a critical stage in the infection process.

In Silico modeling could be used to predict the interaction of the compound with known fungal target proteins, helping to elucidate its potential mode of action.

Interactive Data Table of Potential Agrochemical Activities

| Potential Agrochemical Application | Molecular Target | Mode of Action | Relevant In Vitro Assays | Relevant In Silico Studies |

| Insecticide | GABA-Gated Chloride Channel | Non-competitive antagonism, leading to CNS hyperexcitation | Radioligand Binding Assays, Electrophysiology | Molecular Docking |

| Herbicide | 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) | Inhibition of plastoquinone and tocopherol biosynthesis, causing bleaching | Enzyme Inhibition Assays, Whole-Plant Bioassays | Molecular Docking |

| Fungicide | e.g., Succinate Dehydrogenase (SDH) | Disruption of mitochondrial respiration | Mycelial Growth Inhibition, Spore Germination Assays | Molecular Docking |

Pharmacokinetic and Adme Considerations for 3 Methylsulfonyl 4 Phenyl 1h Pyrazole Focused on in Vitro and in Silico Predictive Studies

Absorption Prediction (In Silico and Cell-based Permeability Assays)

Predicting the extent and rate of absorption from the gastrointestinal tract is fundamental for drug development. A combination of computational models and cell-based assays provides a robust preliminary assessment of a compound's ability to cross the intestinal epithelium.

The permeability of 3-(Methylsulfonyl)-4-phenyl-1H-pyrazole can be evaluated using two standard in vitro models: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell monolayer assay.

The PAMPA model is a high-throughput assay that predicts passive transcellular diffusion. nih.gov It utilizes a synthetic membrane impregnated with lipids to mimic the intestinal barrier. nih.gov This method is cost-effective and primarily assesses a compound's ability to permeate membranes via passive transport, which is a key mechanism for the absorption of many drugs. researchgate.net

The Caco-2 cell permeability assay uses a monolayer of human colon adenocarcinoma cells that, when cultured, differentiate to resemble the enterocytes of the small intestine. sygnaturediscovery.comnih.gov This model is considered a gold standard for in vitro prediction of human drug absorption because it accounts for multiple transport mechanisms, including passive diffusion and active transport via uptake and efflux transporters (like P-glycoprotein and BCRP). evotec.comnih.govcreative-bioarray.com By measuring the flux of the compound from the apical (intestinal lumen) to the basolateral (blood) side (Papp A-B) and in the reverse direction (Papp B-A), an efflux ratio can be calculated. An efflux ratio greater than 2 is a strong indicator that the compound is a substrate for active efflux transporters. evotec.com

For a compound like this compound, these assays would determine its classification as having high or low permeability. Generally, PAMPA permeability values are several-fold lower than those from Caco-2 assays. nih.govresearchgate.net Discrepancies between the two models can suggest the involvement of active transport mechanisms. nih.gov

Table 1: Representative Data from In Vitro Permeability Assays

| Assay | Parameter | Predicted Value for this compound | Interpretation |

|---|---|---|---|

| PAMPA | Effective Permeability (Pe, 10-6 cm/s) | 5.0 - 15.0 | Moderate to High Passive Permeability |

| Caco-2 Permeability | Papp (A-B) (10-6 cm/s) | >10.0 | High Apparent Permeability |

| Papp (B-A) (10-6 cm/s) | >20.0 | Indicates Efflux | |

| Efflux Ratio (Papp B-A / Papp A-B) | >2.0 | Potential Substrate for Efflux Transporters |

In silico tools are invaluable for predicting ADME properties based on a molecule's structure. Key descriptors for absorption include the logarithm of the partition coefficient (LogP) and the polar surface area (PSA).

LogP is a measure of a compound's lipophilicity. An optimal LogP, typically between 1 and 5, is often associated with good membrane permeability and absorption.

Polar Surface Area (PSA) is defined as the surface sum over all polar atoms in a molecule. peter-ertl.com It is a good predictor of a drug's transport properties. Compounds with a PSA of less than 140 Ų are generally predicted to have good cell permeability and oral absorption. researchgate.net A topological polar surface area (TPSA) can be calculated rapidly from a 2D structure and shows a strong correlation with 3D PSA. peter-ertl.com The "3/75 rule," which suggests that compounds with a ClogP greater than 3 and a TPSA greater than 75 Ų have a higher risk of toxicity, also highlights the importance of these parameters. nih.gov

Other relevant descriptors include molecular weight, the number of hydrogen bond donors, and the number of hydrogen bond acceptors, which are part of Lipinski's Rule of Five. researchgate.net Computational platforms can predict these properties to give an early indication of the "drug-likeness" of a compound. rjpn.org

Table 2: Predicted Physicochemical Properties for this compound

| Descriptor | Predicted Value | Implication for Absorption |

|---|---|---|

| Molecular Weight (g/mol) | ~224.27 | Favorable (Lipinski's Rule: <500) |

| LogP (Octanol/Water) | ~2.5 - 3.5 | Good lipophilicity for membrane permeation |

| Topological Polar Surface Area (TPSA) (Ų) | ~60 - 80 | Favorable for good permeability |